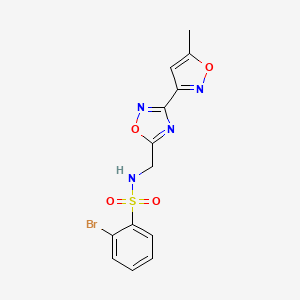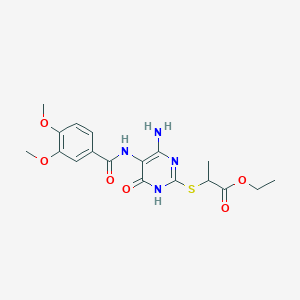
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a fascinating compound that plays a significant role in various scientific fields, such as chemistry, biology, and medicine. The compound features a complex molecular structure, which includes a bromine atom, a pyrazole ring, an oxadiazole group, and a pyrimidine ring, making it a unique and valuable entity for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine, researchers often start with the synthesis of the intermediate compounds. This involves the preparation of 1-methyl-1H-pyrazole and 1,2,4-oxadiazole under controlled conditions. These intermediates are then reacted with the appropriate pyrimidine derivative and brominating agent. The process usually involves multiple steps, including halogenation, condensation, and nucleophilic substitution.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors ensure higher yields and greater efficiency. Strict control over reaction parameters, including temperature, pressure, and reagent concentration, is essential to maintain the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Its bromine atom, pyrazole ring, and oxadiazole group provide multiple reactive sites for different types of reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate, hydrogen gas, and halogenating agents are commonly used in these reactions. For example, oxidation reactions might involve the use of potassium permanganate in an aqueous or organic solvent under controlled temperature and pH conditions.
Major Products Formed: Oxidation of the compound can lead to the formation of corresponding oxides, while reduction reactions may result in the production of hydrogenated derivatives. Substitution reactions often yield various functionalized analogs by replacing the bromine atom or modifying the heterocyclic rings.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has a broad range of applications across several scientific disciplines.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules
Biology: In biology, the compound serves as a molecular probe for studying biological processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: The compound's potential medicinal properties are of great interest. It is being studied for its therapeutic effects, such as anticancer, antimicrobial, and antiviral activities. Researchers are exploring its mechanism of action and efficacy in preclinical and clinical trials.
Industry: Industrial applications include its use as a precursor for the production of advanced materials, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine involves multiple molecular targets and pathways.
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For instance, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses.
Pathways Involved: By modulating key signaling pathways, the compound can induce apoptosis in cancer cells, inhibit microbial growth, or suppress viral replication. Its effects on these pathways are being extensively studied to understand its full therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine with similar compounds highlights its uniqueness and advantages.
Similar Compounds: Similar compounds include other brominated pyrimidine derivatives and heterocyclic compounds containing pyrazole or oxadiazole rings. Examples are 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine and N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine.
Uniqueness: The presence of the bromine atom and the specific arrangement of the heterocyclic rings give this compound distinct properties, such as enhanced reactivity and stability. These characteristics make it more versatile for various applications and research purposes.
This compound’s multifaceted nature ensures it remains a subject of continued scientific interest, promising new discoveries and applications across diverse fields. It exemplifies the beauty of chemistry in creating complex and functional molecules with wide-ranging implications.
Eigenschaften
IUPAC Name |
5-bromo-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOATNODXXFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2481553.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B2481556.png)
![N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2481562.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)
![N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2481564.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2481567.png)
![8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2481570.png)
